An In-Depth Technical Guide to 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine: A Core Scaffold for Kinase Inhibitor Discovery
An In-Depth Technical Guide to 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine: A Core Scaffold for Kinase Inhibitor Discovery
CAS Number: 1000341-25-2
Introduction: The Strategic Importance of the Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core, a class of heterocycles also known as 5-azaindoles, represents a "privileged scaffold" in modern medicinal chemistry. Its rigid, bicyclic structure serves as a versatile template for the design of potent and selective ligands for a variety of biological targets. The fusion of an electron-rich pyrrole ring with a pyridine ring creates a unique electronic and spatial arrangement, enabling diverse interactions with protein active sites. This scaffold is particularly prominent in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[1] Derivatives of the 1H-pyrrolo[3,2-c]pyridine skeleton have been successfully developed as inhibitors of critical oncogenic kinases such as FMS kinase and Monopolar Spindle 1 (MPS1) kinase.[1][2]
This guide focuses on a key functionalized derivative, 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine . The strategic placement of an iodine atom at the 3-position of the pyrrole ring renders this molecule an exceptionally valuable building block for synthetic chemists. The carbon-iodine bond serves as a versatile synthetic handle for introducing a wide array of molecular fragments through well-established palladium-catalyzed cross-coupling reactions. The methoxy group at the adjacent 4-position modulates the electronic properties of the pyridine ring, influencing both the reactivity of the molecule and its potential interactions with target proteins. This guide provides an in-depth analysis of the synthesis, reactivity, and application of this compound for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Data Summary
While detailed experimental spectra for this specific compound are not widely published, the following table summarizes its key physical properties and expected analytical characteristics based on its structure.
| Property | Value | Reference |
| CAS Number | 1000341-25-2 | [3] |
| Molecular Formula | C₈H₇IN₂O | [3] |
| Molecular Weight | 274.06 g/mol | [3] |
| Appearance | Expected to be a solid | - |
| Storage | Room temperature, dry and sealed away from light | [3] |
| ¹H NMR (Expected) | Signals corresponding to the pyrrole N-H, pyridine ring protons, pyrrole ring proton, and methoxy group protons. | - |
| ¹³C NMR (Expected) | Resonances for eight distinct carbon atoms, including the C-I carbon at a characteristic upfield shift. | - |
| Mass Spec (HRMS) | Calculated [M+H]⁺: 274.9681 | - |
Synthesis and Elucidation of Structure
A potential synthetic route could commence from a suitably substituted 4-methoxypyridin-3-amine derivative. This precursor would then undergo a condensation reaction with a three-carbon synthon to construct the fused pyrrole ring. The final and critical step would be the regioselective iodination at the C3 position of the pyrrole ring, which is typically the most nucleophilic position. This can be achieved using various iodinating agents such as N-iodosuccinimide (NIS) or iodine in the presence of a base.
Caption: Plausible synthetic workflow for 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine.
Chemical Reactivity and Synthetic Utility: A Gateway to Molecular Diversity
The primary synthetic value of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine lies in the reactivity of its carbon-iodine bond. This feature makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, alkyl, and amino groups at the C3 position. This capability is paramount in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize potency, selectivity, and pharmacokinetic properties.[3]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine, this reaction enables the introduction of a vast array of aryl and heteroaryl substituents, which are common features in kinase inhibitors that target the ATP-binding pocket.
Self-Validating Protocol (Adapted from similar iodo-heterocycles):
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Reaction Setup: In a clean, dry Schlenk tube under an inert atmosphere (Argon), combine 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
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Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) or a more advanced catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos, SPhos).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution.
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Reaction Execution: Heat the mixture with vigorous stirring to a temperature between 80-110 °C.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.
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Purification: The crude product is purified by flash column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing linear, rigid alkynyl linkers or terminal alkyne functionalities, which can be used to probe deep pockets in a protein active site or serve as a handle for further "click chemistry" modifications.
Self-Validating Protocol (General Procedure):
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Reaction Setup: To a degassed solution of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine (1.0 eq) and a terminal alkyne (1.1-1.5 eq) in a suitable solvent (e.g., THF, DMF), add a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
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Catalyst Addition: Add a palladium catalyst such as PdCl₂(PPh₃)₂ (1-3 mol%) and a copper(I) co-catalyst, usually CuI (1-5 mol%).
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Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
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Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove amine salts, concentrated, and purified by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a critical linkage in many biologically active molecules. This reaction allows for the coupling of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. This is particularly relevant for synthesizing compounds that mimic the hydrogen bonding interactions of the adenine portion of ATP in kinase active sites.
Self-Validating Protocol (General Procedure):
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Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst), a suitable phosphine ligand (e.g., BrettPhos, RuPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS).
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Reagent Addition: Add 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the desired amine (1.1-1.3 eq), and an anhydrous, degassed solvent such as toluene or dioxane.
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Reaction Execution: Heat the mixture to the required temperature (typically 80-120 °C) and stir for the prescribed time.
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Monitoring and Work-up: Monitor the reaction by LC-MS. After completion, cool the reaction, quench carefully with water or saturated ammonium chloride, and extract with an organic solvent.
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Purification: The product is isolated after standard work-up and purification by column chromatography.
Caption: Key cross-coupling reactions utilizing the title compound as a scaffold.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is realized in its application as a pivotal intermediate in the synthesis of biologically active molecules. The broader 1H-pyrrolo[3,2-c]pyridine class has been extensively explored for its anticancer and anti-inflammatory properties.
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FMS Kinase Inhibitors: FMS kinase (or CSF-1R) is over-expressed in several cancer types and is involved in inflammatory disorders. A series of diarylamide and diarylurea derivatives based on the pyrrolo[3,2-c]pyridine scaffold have been identified as potent FMS kinase inhibitors, showing significant antiproliferative activity against ovarian, prostate, and breast cancer cell lines.[2] The title compound is an ideal starting point for synthesizing libraries of such inhibitors by coupling various anilines at the C3 position via Buchwald-Hartwig amination.
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MPS1 Kinase Inhibitors: Monopolar spindle 1 (MPS1) kinase is a critical component of the spindle assembly checkpoint and is overexpressed in many human cancers. A high-throughput screen identified the 1H-pyrrolo[3,2-c]pyridine scaffold as a potent inhibitor of MPS1. Subsequent structure-based design and optimization led to the discovery of orally bioavailable inhibitors with excellent cellular potency.[1]
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Colchicine-Binding Site Inhibitors: A recent study detailed the design and synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors that bind to the colchicine site on tubulin. These compounds displayed potent antitumor activities against several cancer cell lines by disrupting microtubule dynamics and inducing G2/M phase cell cycle arrest.[4][5] The synthesis of these molecules heavily relies on cross-coupling reactions where an iodo- or bromo-pyrrolopyridine is a key intermediate.
Safety, Handling, and Storage
As a laboratory chemical, 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine should be handled with appropriate care. While a specific material safety data sheet (MSDS) is not universally available, general precautions for iodo-heterocyclic compounds should be followed:
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Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, protected from light to prevent degradation.[3]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is a high-value, strategically functionalized heterocyclic building block. Its synthetic accessibility, combined with the versatility of the C-I bond for palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for medicinal chemists. It provides a direct and efficient entry point for the synthesis of diverse libraries of compounds based on the privileged 1H-pyrrolo[3,2-c]pyridine scaffold. The proven success of this scaffold in developing potent kinase inhibitors underscores the potential of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine as a key intermediate in the discovery of next-generation therapeutics for oncology and inflammatory diseases.
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